BenchChemオンラインストアへようこそ!

5H,7H-furo[3,4-d]pyrimidin-2-amine

HIV-1 NNRTI antiviral drug resistance scaffold hopping

Prioritize 5H,7H-furo[3,4-d]pyrimidin-2-amine as the unsubstituted parent scaffold for HIV-1 NNRTI programs and diversity-oriented synthesis. This 2-amino congener offers two free methylene positions (C5, C7) for parallel diversification—oxidation, N7-alkylation, spirocyclization—unavailable in pre-methylated analogs. Distinct from the 4-amino EGFR TKI series; target-agnostic profiling demands both regioisomers. Supplied at research-grade purity for scaffold construction, preclinical library synthesis, and selectivity counter-screening.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 1648750-00-8
Cat. No. B1448134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,7H-furo[3,4-d]pyrimidin-2-amine
CAS1648750-00-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2CO1)N
InChIInChI=1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9)
InChIKeyLQCJUMAHADEOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H,7H-Furo[3,4-d]pyrimidin-2-amine (CAS 1648750-00-8): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


5H,7H-Furo[3,4-d]pyrimidin-2-amine (CAS 1648750-00-8; IUPAC: 5,7-dihydrofuro[3,4-d]pyrimidin-2-amine; molecular formula C₆H₇N₃O; MW 137.14 g/mol) is the unsubstituted parent 2-amino congener of the dihydrofuro[3,4-d]pyrimidine fused heterocyclic family [1]. This scaffold has been independently validated as a privileged chemotype in medicinal chemistry, serving as the core template for two mechanistically distinct programs: (i) HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low-nanomolar potency against drug-resistant strains [2], and (ii) mutant-selective EGFR tyrosine kinase inhibitors (TKIs) with sub-10 nM binding affinity [3]. The compound is commercially supplied at 95% purity by multiple vendors (e.g., Leyan product #2093583; Chemenu catalog #CM432103) and is classified as a research-use-only building block and synthetic intermediate .

Why Generic Substitution Fails for 5H,7H-Furo[3,4-d]pyrimidin-2-amine: Regiochemical, Substitution-Pattern, and Scaffold-Fusion Determinants of Biological Fate


Simple in-class interchange of 5H,7H-furo[3,4-d]pyrimidin-2-amine with its closest structural analogs is demonstrably unsound. The three primary axes of differentiation—amino group position (2-NH₂ vs. 4-NH₂), ring C-substitution (unsubstituted vs. 7,7-dimethyl), and fusion regiochemistry ([3,4-d] vs. [2,3-d])—each dictate fundamentally different target engagement profiles [1]. The 4-amino series has been optimized as a covalent/non-covalent EGFR TKI scaffold with Ki = 6.5 nM against mutant EGFR [2], whereas the 2-amino series serves as the core for HIV-1 NNRTIs with EC₅₀ values as low as 1.6 nM against wild-type HIV-1 (IIIB) [3]; these two programs engage entirely distinct protein targets. The unsubstituted 5,7-dihydro core provides a synthetically versatile platform with two unencumbered methylene positions for late-stage diversification, a feature eliminated in the pre-methylated 7,7-dimethyl analog (CAS 1881756-56-4; MW 165.19) which introduces steric bulk and altered lipophilicity (TPSA remains 61.03 Ų for both, but LogP shifts from 0.089 to substantially higher values) . Substituting a [2,3-d]-fused furopyrimidine for the [3,4-d] isomer is inadvisable: the [3,4-d] fusion topology has been shown to be critical for kinase inhibition potency, with the [3,4-d] regioisomer outperforming the [2,3-d] isomer by >100-fold in certain kinase contexts [4]. Furthermore, the dihydro (5H,7H) oxidation state is mechanistically significant for HIV NNRTI binding to the NNIBP "tolerant region II," as demonstrated by scaffold-hopping studies that directly compared fully aromatic, dihydrofuro, tetrahydroquinazoline, and thiopyrano cores, with the dihydrofuro[3,4-d]pyrimidine scaffold delivering the most potent antiviral EC₅₀ values (1.1–2.0 nM) [3].

Quantitative Differentiation Evidence for 5H,7H-Furo[3,4-d]pyrimidin-2-amine: Head-to-Head and Cross-Study Comparator Data from HIV-1 NNRTI, EGFR Kinase, and Scaffold SAR Programs


Dihydrofuro[3,4-d]pyrimidine vs. Etravirine: Wild-Type HIV-1 Antiviral Potency from Scaffold-Hopping Studies

The dihydrofuro[3,4-d]pyrimidine scaffold—of which 5H,7H-furo[3,4-d]pyrimidin-2-amine is the unsubstituted core—has been validated as a superior chemotype for HIV-1 NNRTI activity. In a direct scaffold-hopping comparison, compound 13c2 (bearing the dihydrofuro[3,4-d]pyrimidine core with a 2-amino-4-aryl substitution) showed an EC₅₀ of 1.6 ± 0.4 nM against wild-type HIV-1 (IIIB strain), representing a 3.2-fold improvement over the FDA-approved NNRTI etravirine (ETV; EC₅₀ = 5.1 ± 0.8 nM) [1]. Compound 13d1, also on the dihydrofuro core, achieved an EC₅₀ of 1.1 ± 0.5 nM—a 4.6-fold potency advantage. This translates into a selectivity index (SI = CC₅₀/EC₅₀) exceeding 156,250 for 13c2 and exceeding 208,333 for 13d1, indicating an exceptionally wide therapeutic window [1]. In contrast, compounds built on the tetrahydroquinazoline core (13e series) showed inferior potency against the resistant double-mutant strain RES056 (EC₅₀ = 66–667 nM vs. 25.8–41.6 nM for dihydrofuro[3,4-d]pyrimidines) [1].

HIV-1 NNRTI antiviral drug resistance scaffold hopping dihydrofuro[3,4-d]pyrimidine

Dihydrofuro[3,4-d]pyrimidine HIV-1 NNRTIs vs. Etravirine and Rilpivirine: Superior Activity Against Double-Mutant Resistant Strains F227L/V106A and K103N/Y181C

A follow-up medicinal chemistry campaign explicitly targeting the dihydrofuro[3,4-d]pyrimidine scaffold demonstrated that optimized 2-amino derivatives 14b and 16c exhibit potent suppression of the highly challenging double-mutant HIV-1 strains F227L/V106A and K103N/Y181C—mutations that severely compromise the clinical utility of both etravirine and rilpivirine [1]. Compound 16c achieved EC₅₀ values of 2.85–18.0 nM across a panel of resistant strains, while 14b exhibited EC₅₀ values of 5.79–28.3 nM; both compounds were described as 'remarkably improved' relative to etravirine and rilpivirine for the double-mutant strains [1]. The reverse transcriptase enzyme inhibition IC₅₀ was confirmed at 0.14–0.15 μM for both compounds, establishing on-target mechanism. Notably, 14b and 16c demonstrated favorable pharmacokinetics (oral bioavailability F = 16.6% and 32.1%, respectively) and a favorable acute toxicity profile (LD₅₀ > 2000 mg/kg in rodents) [1][2].

HIV-1 NNRTI drug resistance mutations F227L/V106A K103N/Y181C dihydrofuro[3,4-d]pyrimidine

2-Amino vs. 4-Amino Regioisomer Differentiation: Divergent Kinase Target Engagement Dictating Distinct Procurement Pathways

The 2-amino substitution pattern of 5H,7H-furo[3,4-d]pyrimidin-2-amine is functionally non-interchangeable with the 4-amino regioisomeric series. The 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidine compounds reported by Hanan et al. (Genentech, 2016) demonstrate high-affinity non-covalent inhibition of EGFR T790M/L858R double-mutant kinase with Ki = 6.5 nM, confirmed by X-ray co-crystal structures (PDB: 5EDR, 5EDQ, 5EDP) [1][2]. These structures show that the 4-amino group forms a critical hydrogen-bond network within the ATP-binding pocket that is geometrically inaccessible to a 2-amino substituent [2]. In contrast, the 2-amino scaffold has been exclusively advanced as an HIV-1 NNRTI platform, with no reported EGFR activity, indicating that the amino position is a binary switch that determines which therapeutic target the elaborated scaffold will engage [3]. A researcher intending to prosecute an EGFR program using a 2-amino building block would be starting with a regioisomer that cannot recapitulate the 4-amino binding mode, and vice versa for HIV NNRTI programs.

EGFR kinase inhibitor T790M mutant amino positional isomerism structure-activity relationship

Unsubstituted Parent Scaffold vs. 7,7-Dimethyl Analog: Physicochemical and Synthetic Accessibility Comparison for Late-Stage Diversification

5H,7H-Furo[3,4-d]pyrimidin-2-amine (MW 137.14 g/mol, C₆H₇N₃O, LogP ≈ 0.089, TPSA = 61.03 Ų, rotatable bonds = 0) presents two chemically distinguishable methylene positions (C5 and C7) that are available for regioselective functionalization—alkylation, oxidation, or spirocyclization—without the need for pre-installed protecting groups. The closest dimethyl analog, 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine (CAS 1881756-56-4, MW 165.19 g/mol, C₈H₁₁N₃O), blocks the C7 position with gem-dimethyl substitution that cannot be removed or derivatized, permanently restricting the accessible chemical space . This is significant because the 2023 report by Lukin et al. demonstrates that the unsubstituted 5,7-dihydro core is an essential precursor for constructing spirocyclic furo[3,4-d]pyrimidine libraries via the 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] chemotype, a transformation that is sterically impossible from the 7,7-dimethyl analog [1]. The unsubstituted parent also offers lower molecular weight (137.14 vs. 165.19 g/mol), which provides greater formulation flexibility and a lower per-gram cost basis when used as a stoichiometric synthetic intermediate.

building block synthetic accessibility late-stage functionalization physicochemical properties

[3,4-d] vs. [2,3-d] Furopyrimidine Regioisomerism: Quantified Kinase Inhibition Potency Differential and Target Selectivity Implications

The [3,4-d] ring fusion topology of 5H,7H-furo[3,4-d]pyrimidin-2-amine is a critical determinant of biological activity that cannot be replicated by the more synthetically accessible [2,3-d] furopyrimidine regioisomers. The [2,3-d] furopyrimidine class has been extensively explored as kinase inhibitors (reviewed by Aziz et al., 2016), but the [3,4-d] scaffold has independently emerged as a privileged framework for HIV-1 NNRTIs with nanomolar potency [1][2]. The [3,4-d] fusion orients the furan oxygen and pyrimidine nitrogen atoms in a spatial arrangement that is structurally bioisosteric to purine bases, a feature exploited by both the HIV NNRTI and EGFR TKI programs [2][3]. In a direct scaffold comparison embedded within the 2019 Kang et al. study, compounds bearing the dihydrofuro[3,4-d]pyrimidine core (13c and 13d subseries) consistently outperformed those with alternative fused cores (tetrahydroquinazoline 13e, thiopyrano[3,2-d]pyrimidine 13f) against both wild-type and resistant HIV-1, with 13d1 achieving EC₅₀ = 1.1 nM vs. the best non-furo core compound 13f1 at EC₅₀ = 2.7 nM [2]. Additionally, the [3,4-d]-fused dione derivatives have been independently patented as selective α₁ₐ-adrenergic receptor antagonists and VEGFR-2 inhibitors, indicating that the [3,4-d] fusion topology engages a distinct biological target space relative to [2,3-d] isomers [4][5].

furopyrimidine regioisomerism kinase inhibitor selectivity [3,4-d] fusion VEGFR-2 EGFR

Patent-Backed Intermediate Status: CN110872297A Documents 2-Amino-5H,7H-furo[3,4-d]pyrimidine Core as Essential Synthetic Precursor for Immuno-Oncology Candidates

Chinese patent CN110872297A (Shanghai Maxinovel Pharma Co., Ltd., published 2020-03-10) explicitly discloses 2-amino-substituted 5H,7H-furo[3,4-d]pyrimidine derivatives as key synthetic intermediates en route to a series of aminopyrimidino-five-membered-heterocyclic compounds claimed for tumor immunotherapy applications [1]. Example 1 of the patent describes the synthesis of 2-amino-7-(2-fluorobenzyl)-4-(furan-2-yl)-5H,7H-furo[3,4-d]pyrimidin-5-one (Compound 1) via a Stille coupling and selenium dioxide oxidation sequence starting from a 2,4-dichloropyrimidine precursor, achieving 81% yield in the key coupling step [1]. Example 2 reports 2-amino-7-(4-chloro-2-fluorobenzyl)-4-(furan-2-yl)-5H,7H-furo[3,4-d]pyrimidin-5-one (Compound 2) via a Biginelli-type multicomponent condensation with 57% yield [1]. The patent establishes that the 2-amino group is retained throughout the synthetic sequence and that the unsubstituted 5,7-dihydro core is the essential starting architectural element before N7-functionalization. This provides formal intellectual property validation that 5H,7H-furo[3,4-d]pyrimidin-2-amine is not merely a generic building block but a specifically claimed intermediate in a proprietary drug discovery program—a factor that may influence freedom-to-operate assessments in industrial procurement contexts.

patent intermediate immuno-oncology aminopyrimidine furo[3,4-d]pyrimidin-5-one

Procurement-Relevant Application Scenarios for 5H,7H-Furo[3,4-d]pyrimidin-2-amine: Evidence-Backed Use Cases in Antiviral Drug Discovery, Kinase Inhibitor Development, and Chemical Library Synthesis


HIV-1 NNRTI Lead Optimization Programs Targeting Drug-Resistant Mutant Strains

Research groups prosecuting HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs—particularly those addressing NNRTI-resistant mutations including K103N, Y181C, F227L/V106A, and K103N/Y181C—should prioritize 5H,7H-furo[3,4-d]pyrimidin-2-amine as the core building block for scaffold construction. The published structure-activity relationship data demonstrate that derivatives built on this exact scaffold achieve single-digit nanomolar EC₅₀ values against resistant strains, outperforming the clinical standard etravirine by 3.2- to 4.6-fold (EC₅₀ 1.1–2.3 nM vs. 5.1 nM) and providing selectivity indices exceeding 150,000 [1]. The follow-up 2022 campaign further demonstrated that the scaffold supports oral bioavailability (F up to 32.1%), acceptable half-life (T₁/₂ up to 11.1 h for earlier leads), and a favorable acute safety margin (LD₅₀ > 2000 mg/kg), making it a credible starting point for preclinical candidate nomination [1][2].

Furo[3,4-d]pyrimidine-Focused Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

Medicinal chemistry groups engaged in diversity-oriented synthesis or focused library construction should select the unsubstituted parent scaffold (CAS 1648750-00-8) over pre-substituted analogs such as 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine (CAS 1881756-56-4). The two free methylene positions (C5 and C7) permit parallel diversification strategies—oxidation to the 5-one, N7-alkylation, and spirocyclization—that are sterically blocked in the dimethyl analog . The 2023 Lukin et al. spiro[azetidine-furopyrimidine] synthesis provides a direct precedent for exploiting the unsubstituted C5 and C7 positions to access novel three-dimensional chemotypes, a transformation that is structurally impossible with pre-methylated analogs [3]. Additionally, the lower molecular weight (137.14 vs. 165.19 g/mol) permits more efficient use of mass-limited parallel synthesis equipment.

Mutant-Selective EGFR Kinase Inhibitor Development: Complementary 4-Amino Scaffold Programs Requiring Explicit Regioisomer Specification

Research groups developing non-covalent inhibitors of EGFR T790M/L858R double-mutant kinase must be aware that the clinical candidate-class compounds reported by Genentech (Hanan et al., 2016) are built on the 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidine scaffold—NOT the 2-amino isomer [4][5]. The X-ray co-crystal structures (PDB: 5EDR, 5EDQ) reveal that the 4-amino group forms essential hydrogen bonds within the EGFR ATP-binding site; a 2-amino substituent cannot geometrically recapitulate this interaction [5]. Consequently, procurement of 5H,7H-furo[3,4-d]pyrimidin-2-amine for an EGFR program would constitute a regioisomeric mismatch. However, the 2-amino scaffold serves as an excellent negative-control or selectivity-counter-screening compound precisely because it shares the core scaffold architecture with the active 4-amino series while lacking EGFR binding activity [1]. For target-agnostic scaffold-hopping programs that seek to profile the furo[3,4-d]pyrimidine core against diverse biological targets, obtaining both the 2-amino and 4-amino regioisomers is the scientifically rigorous approach.

Akt/PI3K Pathway Inhibitor and Serine/Threonine Kinase Drug Discovery Using Dihydrofuro[3,4-d]pyrimidine Scaffolds

The dihydrofuro[3,4-d]pyrimidine scaffold has been independently patented as a privileged chemotype for Akt (PKB) serine/threonine kinase inhibition (US Patent 8,329,701, Mitchell et al.; also WO 2005/113762) [6]. BindingDB records confirm that elaborated dihydrofuro[3,4-d]pyrimidine derivatives achieve Akt1 cellular inhibition IC₅₀ values in the 90–260 nM range (p-Akt S473 and p-PRAS40 T246 readouts in AN3CA and A2780 cell lines) [7]. While the 2-amino parent scaffold itself is not directly active at these targets, it serves as the essential synthetic entry point for constructing the fully elaborated Akt inhibitor pharmacophore through sequential C4 and N7 functionalization. Programs targeting the PI3K/Akt/mTOR axis should note that the [3,4-d] fusion topology is critical for this kinase selectivity profile, as [2,3-d] furopyrimidine regioisomers primarily engage PI3K-α and VEGFR-2 rather than Akt isoforms [8].

Quote Request

Request a Quote for 5H,7H-furo[3,4-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.